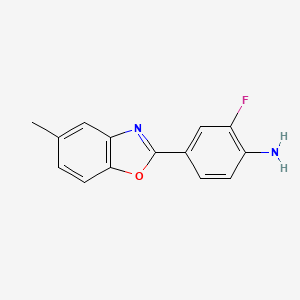

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

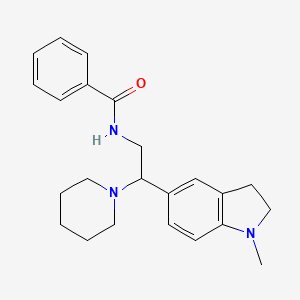

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is a synthetic heterocyclic compound that has been studied for its potential applications in a variety of fields. This compound is a derivative of quinoxaline and is characterized by its trifluoromethyl group and pyrazol-1-yl moiety. It is a colorless solid that is soluble in organic solvents and has a melting point of 103-105°C.

Applications De Recherche Scientifique

Quinoxaline Derivatives in Scientific Research

Quinoxaline and its derivatives, including the specified compound, are significant in various scientific applications. They are used as dyes, pharmaceuticals, and antibiotics, demonstrating a wide range of chemical and biological activities. Some studies have explored the antitumoral properties of quinoxaline compounds. Their formation can occur through condensation processes, with substituted derivatives arising from various reactions involving α-ketonic acids, α-chlorketones, and others (Aastha Pareek and Dharma Kishor, 2015).

Synthetic Applications

Quinoxaline reacts with other organic compounds like 3-methyl-1-phenylpyrazol-5-one, yielding various derivatives. These reactions often occur at room temperature and can result in compounds like methylene-bis derivatives and tetrakis derivatives. Such chemical processes are crucial for synthesizing new compounds with potential applications in material science and drug development (Y. Azev et al., 2012).

Catalysis and Ligand Properties

Quinoxaline compounds, including the specified chemical, have been investigated for their role as catalyst ligands. These compounds exhibit unique properties that make them suitable for use in catalytic processes, which are vital in chemical synthesis and industrial applications (P. Graham et al., 2000).

Corrosion Inhibition

Quinoxaline derivatives have shown promising results as corrosion inhibitors for metals like mild steel in acidic environments. This application is particularly relevant in industrial settings where metal corrosion can be a significant challenge (V. Saraswat and M. Yadav, 2020).

Potential in Optoelectronics

Studies have shown that pyrazoloquinoline derivatives, which are related to the specified compound, exhibit efficient fluorescence properties. These properties make them suitable for applications in light-emitting devices and other optoelectronic applications (Linping Mu et al., 2010).

Antibacterial and Antifungal Activities

Certain pyrazoline and pyrazole derivatives of quinoxaline have demonstrated antimicrobial activities. This aspect of quinoxaline chemistry opens up possibilities for their use in developing new antibacterial and antifungal agents (S. Y. Hassan, 2013).

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)13-12(14(15,16)17)18-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYNABOADDGMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)